1-(2-Bromo-6-methylpyridin-3-yl)ethanone
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Overview
Description
1-(2-Bromo-6-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H8BrNO It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-methylpyridin-3-yl)ethanone typically involves the bromination of 6-methylpyridin-3-yl ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-6-methylpyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or other reduced forms .
Scientific Research Applications
1-(2-Bromo-6-methylpyridin-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-methylpyridin-3-yl)ethanone involves its interaction with various molecular targets. The bromine atom and the ethanone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Bromo-1-(6-methylpyridin-3-yl)ethanone
- 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone
- 2-Bromo-1-(6-bromo-pyridin-3-yl)ethanone
Uniqueness: 1-(2-Bromo-6-methylpyridin-3-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
886365-50-0 |
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Molecular Formula |
C8H8BrNO |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
1-(2-bromo-6-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-4-7(6(2)11)8(9)10-5/h3-4H,1-2H3 |
InChI Key |
FIIXMXWSYMYPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)C)Br |
Origin of Product |
United States |
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